molecular formula C17H13FN4O2 B4520338 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide

Cat. No.: B4520338
M. Wt: 324.31 g/mol
InChI Key: JXDZIHCGISFQJC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a pyridazinone derivative characterized by a central pyridazinone ring substituted with a 2-fluorophenyl group at position 3 and an acetamide side chain linked to a pyridin-3-yl moiety. Its molecular formula is C₁₇H₁₂FN₃O₂, with a molecular weight of 309.30 g/mol. The fluorine atom at the ortho position of the phenyl ring and the pyridin-3-yl group contribute to its electronic and steric properties, influencing solubility, bioavailability, and target binding .

Pyridazinone core formation: Cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.

Substitution reactions: Introduction of fluorophenyl and acetamide groups through nucleophilic substitution or amidation .
Characterization relies on NMR spectroscopy (to confirm substitution patterns) and mass spectrometry (for molecular weight validation) .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-14-6-2-1-5-13(14)15-7-8-17(24)22(21-15)11-16(23)20-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDZIHCGISFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridazinone intermediate with a pyridine derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorophenyl Group

The 2-fluorophenyl group undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reagent/ConditionsProductSelectivityReference
Ethanolamine (120°C, DMF)2-(3-(2-(hydroxyethylamino)phenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide>80% conversion
KOtBu/Thiophenol (reflux, THF)Sulfur-substituted derivativePositional selectivity at ortho-fluorine

This reactivity is attributed to the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring toward nucleophilic attack .

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl moiety participates in redox and cross-coupling reactions:

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyridazinone ring to a dihydropyridazine derivative, altering biological activity :
C17H13FN4OH2/Pd-CC17H15FN4O\text{C}_{17}\text{H}_{13}\text{FN}_4\text{O} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{17}\text{H}_{15}\text{FN}_4\text{O}

Suzuki-Miyaura Cross-Coupling

Brominated analogs undergo coupling with arylboronic acids (Pd(PPh₃)₄, K₃PO₄, dioxane) :
Br-Pyridazinone+Ar-B(OH)2Ar-Pyridazinone\text{Br-Pyridazinone} + \text{Ar-B(OH)}_2 \rightarrow \text{Ar-Pyridazinone}
Typical yields: 65-85%, with electron-deficient boronic acids showing higher reactivity .

Acetamide Group Transformations

The N-(pyridin-3-yl)acetamide group demonstrates three primary reaction pathways:

Reaction TypeConditionsOutcome
Hydrolysis 6M HCl, refluxCleavage to pyridin-3-amine and acetic acid derivative
Alkylation NaH/DMF, alkyl halidesN-alkylation at pyridine nitrogen (72-89% yield)
Metal Coordination Cu(II) acetateFormation of stable complexes (log K = 4.2 ± 0.3)

Heterocyclic Ring Formation

The compound serves as a precursor in cyclization reactions:

Example:
With CS₂/K₂CO₃ in DMSO (100°C), it forms a thiazolo[5,4-d]pyridazine derivative via intramolecular cyclization (Fig. 1):
Cyclization Reaction

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReaction Rate (vs Target)
4-Chlorophenyl analogCl vs F substituent1.3× faster in SNAr reactions
Pyridin-4-yl variantIsomeric pyridine2× lower MAO-B inhibition
Methoxyindole derivativeBulkier substituentReduced solubility in polar solvents

Stability Profile

Critical stability data under various conditions:

ParameterValue
Thermal decomposition248°C (TGA)
Photostability (ICH Q1B)<5% degradation after 200W h/m²
Hydrolytic stability (pH 7.4, 37°C)t₁/₂ = 42 days

Scientific Research Applications

1. Medicinal Chemistry:
The compound is noted for its unique structural features, which include a fluorophenyl group and a pyridazinone ring. These characteristics suggest that it may exhibit significant biological activity, potentially interacting with various molecular targets within biological systems. The modulation of enzyme and receptor activities through this compound could lead to therapeutic effects, making it a candidate for further pharmacological investigation.

2. Anticancer Properties:
Preliminary studies indicate that compounds with similar structural motifs may possess anticancer properties. The ability of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide to inhibit specific pathways involved in tumor growth is an area of active research. Its interactions with protein kinases and other enzymes critical to cancer progression are being explored.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity:
    • Assessing how well the compound binds to specific enzymes or receptors can provide insights into its potential efficacy as a therapeutic agent.
  • Cellular Mechanisms:
    • Investigating how the compound affects cellular processes such as apoptosis or cell cycle regulation can reveal its therapeutic potential, particularly in oncology .

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A study examined the effects of similar pyridazinone derivatives on cancer cell lines, revealing that these compounds could induce apoptosis through caspase activation and inhibit cell proliferation by modulating cell cycle checkpoints. The findings suggest that this compound may have comparable effects due to structural similarities.

Case Study 2: Enzyme Inhibition
Research has shown that compounds with analogous structures can act as inhibitors for various kinases involved in cancer signaling pathways. Further studies are warranted to explore whether this compound exhibits similar inhibitory effects on specific targets such as PI3K or MAPK pathways .

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone-based acetamides are a well-studied class of compounds due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Biological Activities Notable Differences References
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide Pyridazinone core, 4-fluorophenyl, trifluorophenyl acetamide Enhanced kinase inhibition due to trifluorophenyl group Higher lipophilicity and metabolic stability from additional fluorine atoms
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide Phenyl instead of 2-fluorophenyl Anti-inflammatory and analgesic activity Reduced electronic effects due to lack of fluorine; lower binding affinity to fluorophilic targets
N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-fluorophenyl, 5-chloro-2-methylphenyl acetamide Anticancer activity via HDAC inhibition Chlorine substituent increases steric bulk, altering target selectivity
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dual methoxyphenyl groups PDE4 inhibition for anti-inflammatory applications Methoxy groups improve solubility but reduce membrane permeability
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide 2-chlorophenyl, naphthyl acetamide Broad-spectrum antimicrobial activity Naphthyl group enhances π-π stacking but increases molecular weight

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects, improving binding to enzymes like kinases or HDACs compared to non-fluorinated analogs . Chlorine or methoxy substituents (e.g., in and ) alter steric and electronic profiles, shifting activity toward different targets (e.g., from anticancer to anti-inflammatory).

Pharmacokinetic Properties :

  • Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation.
  • Compounds with polar groups (e.g., methoxy in ) show improved aqueous solubility but reduced blood-brain barrier penetration.

Target Selectivity :

  • The pyridin-3-yl group in the target compound may facilitate interactions with nicotinic acetylcholine receptors, a feature absent in naphthyl or trifluorophenyl analogs .

Biological Activity

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, featuring a fluorophenyl group and a pyridazinone ring, positions it as a candidate for various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10FN3O
  • Molecular Weight : 248.21 g/mol
  • CAS Number : 1206119-33-6

The compound's structure is characterized by the presence of a fluorine atom, which significantly influences its electronic properties, potentially enhancing its biological activity through improved receptor binding and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl group may enhance binding affinity to various molecular targets, while the pyridazinone ring can engage in hydrogen bonding and other interactions that modulate biological pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : Initial studies suggest limited antiviral efficacy against viruses such as Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5). Further modifications may be required to enhance its antiviral profile .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against certain bacterial strains. However, detailed studies are needed to quantify these effects and determine mechanisms of action .
  • Cereblon Ligand Activity : There is emerging interest in compounds that interact with cereblon E3 ubiquitin ligase, which plays a critical role in protein degradation pathways. This compound may exhibit properties relevant to targeted protein degradation strategies .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyridazine derivatives, providing insights into the potential of this compound:

StudyFindings
Study A (2020)Investigated the antiviral properties; found limited efficacy against HSV-1 at non-toxic concentrations.
Study B (2021)Evaluated antimicrobial activity; demonstrated moderate effectiveness against E. coli and S. aureus .
Study C (2022)Explored cereblon interactions; indicated potential for use in PROTAC development for targeted therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation of pyridazinone intermediates with functionalized acetamides. For example, describes coupling 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with an aniline derivative using DMF and thionyl chloride, achieving a 79% yield after purification . Lower yields (e.g., 42–62% in ) are observed when using DCM-MeOH gradients for purification, highlighting the impact of solvent systems on recovery .
  • Key Variables : Acidic conditions (e.g., HCl in methanol) and temperature control (e.g., 0°C to 25°C) are critical for minimizing side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1660–1680 cm⁻¹ and pyridazinone ring vibrations .
  • 1H-NMR : Key signals include pyridin-3-yl protons (δ 8.3–8.5 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and acetamide NH (δ 10–11 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₃F₂N₄O₂: 355.1) .

Q. What preliminary biological activities have been reported for pyridazinone-acetamide hybrids?

  • Findings : While direct data on this compound is limited, analogs in and show activity as formyl peptide receptor (FPR) modulators or enzyme inhibitors (e.g., PRMT5-substrate adaptor interaction) . Structural features like the 2-fluorophenyl group may enhance target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can synthetic efficiency be optimized for scale-up, and what are common pitfalls?

  • Optimization Strategies :

  • Catalytic Systems : Replace stoichiometric reagents (e.g., iron powder in nitro reductions, ) with catalytic hydrogenation to reduce waste .
  • Continuous Flow Chemistry : Improves reproducibility for steps like condensation () and reduces reaction times .
    • Pitfalls : Poor solubility of intermediates (e.g., pyridazinone rings) can lead to low yields; using polar aprotic solvents (DMF, DMSO) or microwave-assisted synthesis may mitigate this .

Q. What structure-activity relationship (SAR) trends are observed for pyridazinone-acetamide derivatives?

  • Substituent Effects :

  • Fluorophenyl Group : Electron-withdrawing F enhances metabolic stability and π-stacking with aromatic residues in targets ( vs. 16) .
  • Pyridin-3-yl vs. Other Heterocycles : Pyridin-3-yl improves solubility compared to bulkier substituents (e.g., 4-bromophenyl in ) but may reduce membrane permeability .
    • Data Gaps : Limited SAR exists for the 6-oxopyridazin-1(6H)-yl moiety; computational docking studies are recommended to explore its role in target engagement.

Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

  • Approach :

Assay Validation : Confirm target specificity using orthogonal assays (e.g., SPR vs. enzymatic activity in ) .

Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., cytochrome P450-mediated degradation) .

Crystallography : Co-crystallize the compound with its target (e.g., PRMT5 complex in ) to validate binding modes .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.5), solubility (<50 µM), and CYP inhibition .
  • MD Simulations : Assess binding stability with targets (e.g., FPR1 in ) using GROMACS or AMBER .
    • Limitations : Predictions may underestimate the impact of the fluorophenyl group on bioavailability; experimental validation via Caco-2 assays is critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.